molecular formula C13H10FNOS B5598564 N-(2-fluorophenyl)-3-(2-thienyl)acrylamide

N-(2-fluorophenyl)-3-(2-thienyl)acrylamide

Cat. No.: B5598564
M. Wt: 247.29 g/mol
InChI Key: NZJJDVCYOSSSIO-BQYQJAHWSA-N
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Description

N-(2-fluorophenyl)-3-(2-thienyl)acrylamide, also known as FTY720, is a synthetic compound that has been extensively studied in the field of immunology due to its ability to modulate immune responses. It was first synthesized in 1992 and has since been the subject of numerous studies investigating its potential as a therapeutic agent.

Scientific Research Applications

Synthesis and Characterization for Corrosion Inhibition

A study focusing on the synthesis and characterization of acrylamide derivatives highlighted their potential as corrosion inhibitors. This research demonstrated the effectiveness of certain acrylamide compounds in protecting copper against corrosion in nitric acid solutions. The findings suggest that similar acrylamide derivatives, including N-(2-fluorophenyl)-3-(2-thienyl)acrylamide, could be explored for their corrosion inhibitory properties, showcasing the compound's versatility beyond biological applications. The compounds were characterized using Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (1HNMR), and mass spectroscopy (MS), indicating their potential as mixed-type inhibitors for copper corrosion with efficiencies up to 86.1% (Ahmed Abu-Rayyan et al., 2022).

Applications in Polyacrylamide Copolymers for Sensing and Catalysis

Research into polyacrylamide covalently bonding to various functional groups, such as rhodamine B, has led to the development of sensitive and selective sensors for metal ions like Fe3+ and Cr3+. These studies provide a foundation for utilizing this compound in the synthesis of fluorescent copolymers, potentially enhancing their selectivity and sensitivity for specific applications, including environmental monitoring and biochemical assays (Tongmou Geng, Rong-Yi Huang, Dayu Wu, 2014).

Role in Drug Delivery and Biomedical Applications

Poly(N-isopropyl acrylamide) and its derivatives have been widely investigated for their thermoresponsive properties, which are crucial for drug delivery systems. Research into controlled polymerization techniques, such as RAFT polymerization, highlights the potential for acrylamide derivatives in creating responsive drug delivery vehicles. This compound could contribute to the design of novel polymers with specific responses to environmental stimuli, improving the efficacy and targeted delivery of therapeutics (Anthony J Convertine et al., 2004).

Fluorinated Acrylamides in Chemical Sensing and Material Science

The development of oxygen-switchable thermo-responsive copolymers based on fluorinated acrylamide monomers illustrates the potential for this compound in creating materials with dual responsiveness to oxygen and temperature. Such materials could have significant implications for environmental sensing, biomedical devices, and smart material applications, where precise control over material properties is required (Lei Lei et al., 2016).

Properties

IUPAC Name

(E)-N-(2-fluorophenyl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNOS/c14-11-5-1-2-6-12(11)15-13(16)8-7-10-4-3-9-17-10/h1-9H,(H,15,16)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZJJDVCYOSSSIO-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C=CC2=CC=CS2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)/C=C/C2=CC=CS2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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